molecular formula C20H19ClN2O4S B8537983 N-[4-chloro-2-(pyridin-2-ylmethyl)phenyl]-3,4-dimethoxybenzenesulfonamide

N-[4-chloro-2-(pyridin-2-ylmethyl)phenyl]-3,4-dimethoxybenzenesulfonamide

Cat. No.: B8537983
M. Wt: 418.9 g/mol
InChI Key: BPBGSFKFDFYEME-UHFFFAOYSA-N
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Description

N-[4-chloro-2-(pyridin-2-ylmethyl)phenyl]-3,4-dimethoxybenzenesulfonamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chlorinated phenyl group, a pyridinylmethyl group, and a dimethoxybenzenesulfonamide moiety. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-chloro-2-(pyridin-2-ylmethyl)phenyl]-3,4-dimethoxybenzenesulfonamide typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the reaction of 4-chloro-2-(pyridin-2-ylmethyl)aniline with 3,4-dimethoxybenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-[4-chloro-2-(pyridin-2-ylmethyl)phenyl]-3,4-dimethoxybenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorinated phenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

N-[4-chloro-2-(pyridin-2-ylmethyl)phenyl]-3,4-dimethoxybenzenesulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[4-chloro-2-(pyridin-2-ylmethyl)phenyl]-3,4-dimethoxybenzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity .

Comparison with Similar Compounds

Similar Compounds

    N-(4-chlorophenyl)-2-[(pyridin-4-ylmethyl)amino]benzamide: Shares structural similarities but differs in the position of the pyridinyl group.

    N-(pyridin-4-yl)pyridin-4-amine: Contains a pyridinyl group but lacks the sulfonamide moiety.

Uniqueness

N-[4-chloro-2-(pyridin-2-ylmethyl)phenyl]-3,4-dimethoxybenzenesulfonamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile applications in various fields, making it a valuable compound for research and development .

Properties

Molecular Formula

C20H19ClN2O4S

Molecular Weight

418.9 g/mol

IUPAC Name

N-[4-chloro-2-(pyridin-2-ylmethyl)phenyl]-3,4-dimethoxybenzenesulfonamide

InChI

InChI=1S/C20H19ClN2O4S/c1-26-19-9-7-17(13-20(19)27-2)28(24,25)23-18-8-6-15(21)11-14(18)12-16-5-3-4-10-22-16/h3-11,13,23H,12H2,1-2H3

InChI Key

BPBGSFKFDFYEME-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2)Cl)CC3=CC=CC=N3)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

0.7 ml of pyridine and then 2.27 g of 3,4-dimethoxybenzenesulfonyl chloride are successively added at room temperature to 1.86 g of 4-chloro-2-(pyridin-2-ylmethyl)aniline in solution in 20 ml of tetrahydrofuran. After 72 hours at room temperature, the reaction medium is taken up in water and extracted with ethyl acetate, the organic phase is dried over anhydrous sodium sulfate and concentrated in order to obtain 2.12 g of the expected product.
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